Impurity C of Calcitriol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C35H49N3O5 |

|---|---|

分子量 |

591.8 g/mol |

IUPAC 名称 |

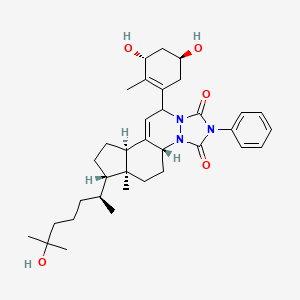

(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28-,29+,30?,31+,35-/m0/s1 |

InChI 键 |

AYDPRRXRNSGAGP-FIKFZHBDSA-N |

手性 SMILES |

CC1=C(C[C@@H](C[C@H]1O)O)C2C=C3[C@@H]4CC[C@H]([C@@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@@H](C)CCCC(C)(C)O |

规范 SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Chemical Identity of Calcitriol Impurity C

For Immediate Release

Shanghai, China – December 10, 2025 – An in-depth analysis of Calcitriol (B1668218) Impurity C, a substance identified during the synthesis of the active vitamin D metabolite Calcitriol, reveals its distinct chemical structure and properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Calcitriol Impurity C is chemically identified as the triazoline adduct of pre-Calcitriol.[1][2] This compound is formed as a by-product during the synthesis of Calcitriol.[3][4][5] It is also referred to as the pre-Calcitriol PTAD adduct.[][7]

Chemical and Physical Data

A summary of the key chemical identifiers and properties of Calcitriol Impurity C is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [3][][8] |

| CAS Number | 8637-44-0 | [1][3][4][][7][8][9][10][11] |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [1][3][4][][7][8][9][10][11] |

| Molecular Weight | 591.78 g/mol (591.8 g/mol also reported) | [1][3][][7][8][9][10] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | >130 °C (decomposes) | [] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [10][12] |

| Purity (by HPLC) | >95% (as a reference standard) | [10] |

| Storage | Recommended at 2-8°C or -20°C for long-term storage. | [4][10][12] |

Experimental Protocols

Synthesis and Isolation:

Calcitriol Impurity C is noted as a synthetic route-dependent impurity.[13] It is specifically the triazoline adduct of pre-calcitriol. The formation of this adduct involves the reaction of pre-Calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction is sometimes used for the derivatization of vitamin D compounds for analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Analytical Characterization:

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list the triazoline adduct of pre-calcitriol as a specified organic impurity of Calcitriol.[13][14] High-Performance Liquid Chromatography (HPLC) is the standard method for its detection and quantification in Calcitriol active pharmaceutical ingredients (APIs).[10][15] The USP provides specific chromatographic conditions for the analysis of Calcitriol and its impurities.[14][15]

While specific NMR and mass spectrometry data for Calcitriol Impurity C are not detailed in the provided search results, commercial suppliers of this reference standard confirm its structure through techniques including ¹H NMR, ¹³C NMR, and mass spectrometry, which are typically provided with a Certificate of Analysis.[10]

Biological Activity and Signaling

Calcitriol, the parent compound, is the active form of vitamin D3 and a crucial regulator of calcium homeostasis.[1][16] It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[17][18][19] The VDR, when bound to Calcitriol, forms a complex with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) on DNA to regulate gene transcription.[18]

The biological activity of Calcitriol Impurity C itself is not well-characterized in the public domain. However, it is identified as a vitamin D receptor activator.[3] As an impurity in a pharmaceutical product, its biological effects are a critical aspect of safety assessment. One study mentions a novel non-hypercalcemic vitamin D derived anticancer agent, PT19c, which was synthesized by bromoacetylation of a PTAD-ergocalciferol adduct, a structurally related compound. This suggests that modifications of the PTAD adduct structure can lead to biologically active molecules.

The primary signaling pathway for Calcitriol involves the VDR. This pathway is integral to calcium metabolism, bone health, and has been implicated in immune response and cell proliferation.[16][17][20]

Below is a simplified representation of the canonical Calcitriol signaling pathway.

Caption: Canonical Calcitriol Signaling Pathway.

Logical Workflow for Impurity Identification

The process of identifying and characterizing a pharmaceutical impurity like Calcitriol Impurity C follows a structured workflow.

Caption: Workflow for Pharmaceutical Impurity Identification.

References

- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 2. RM-C081333 | Calcitriol EP Impurity C Clinisciences [clinisciences.com]

- 3. Buy Impurity C of Calcitriol [smolecule.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. NB-64-02953-1mg | this compound [86307-44-0] Neobiotech [neo-biotech.com]

- 7. veeprho.com [veeprho.com]

- 8. This compound | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calcitriol | CAS No- 32222-06-3 | Simson Pharma Limited [simsonpharma.com]

- 10. allmpus.com [allmpus.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Calcitriol- Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 15. Calcitriol [drugfuture.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. ashpublications.org [ashpublications.org]

- 20. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia [ouci.dntb.gov.ua]

Calcitriol Impurity C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its synthesis and formulation are carefully controlled to ensure purity and therapeutic efficacy. Calcitriol Impurity C is a known process-related impurity that requires careful monitoring and characterization in pharmaceutical preparations. This technical guide provides a comprehensive overview of Calcitriol Impurity C, including its chemical identity, analytical detection, and the current understanding of its formation.

Core Data Presentation

Chemical Identity and Physical Properties

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

| Parameter | Value | Reference |

| CAS Number | 86307-44-0 | [1] |

| Molecular Formula | C35H49N3O5 | [1] |

| Molecular Weight | 591.79 g/mol | [1] |

| Synonyms | pre-Calcitriol PTAD Adduct, Triazoline adduct of pre-calcitriol | [1] |

| Appearance | White to Off-White Solid | [] |

| Solubility | Soluble in Methanol and DMSO | [] |

| Density | 1.27 ± 0.1 g/cm³ | [] |

| Melting Point | >130 °C (decomposes) | [] |

Experimental Protocols

Analytical Detection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The United States Pharmacopeia (USP) outlines a standard method for the analysis of calcitriol and its impurities, which is applicable for the detection and quantification of Calcitriol Impurity C.

Methodology:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 4.6-mm × 25-cm; 5-µm packing).

-

Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a Tris buffer solution (pH 7.0-7.5). The typical ratio is around 55:45 (acetonitrile:buffer).

-

Detection Wavelength: 230 nm or 265 nm.

-

Flow Rate: Approximately 1 mL/min.

-

Column Temperature: Maintained at 40 °C.

-

System Suitability: The system is deemed suitable when the resolution between pre-calcitriol and calcitriol is not less than 3.5.

-

Procedure: A solution of the test sample is injected into the chromatograph, and the peak responses are recorded. The percentage of any individual impurity is calculated based on the peak area relative to the total area of all peaks.

Formation Pathway

The formation of Calcitriol Impurity C is a direct consequence of the reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful dienophile that readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the conjugated diene system present in pre-calcitriol.

Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of Calcitriol Impurity C in a drug substance or product involves several key steps, from sample preparation to data analysis.

Caption: General workflow for the analysis of Calcitriol Impurity C.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of publicly available information regarding the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. The biological focus in the literature remains on the parent molecule, calcitriol, and its well-documented role in calcium homeostasis through the Vitamin D Receptor (VDR) signaling pathway.

It is plausible that the bulky triazolinedione adduct in Calcitriol Impurity C could sterically hinder its binding to the VDR, potentially reducing or abolishing its biological activity compared to calcitriol. However, without specific experimental data, this remains speculative. Further research is required to elucidate any potential biological effects or toxicological profile of this impurity.

The established signaling pathway for calcitriol is presented below for context.

References

An In-depth Technical Guide to the Synthesis and Formation of the pre-Calcitriol PTAD Adduct

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct. The formation of this adduct is of significant interest for the derivatization of vitamin D analogs for analytical purposes and for the synthesis of novel biologically active compounds. This document details the underlying chemical reaction, provides a generalized experimental protocol based on related syntheses, and presents the expected characterization data.

Introduction: The Diels-Alder Reaction in Vitamin D Chemistry

The core reaction governing the formation of the pre-calcitriol PTAD adduct is the [4+2] cycloaddition, or Diels-Alder reaction. Pre-calcitriol, the thermally labile (Z)-triene isomer of calcitriol (B1668218), possesses a conjugated diene system within its structure. This diene readily reacts with a dienophile, in this case, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is known to be a highly reactive dienophile.[1] This reaction is often employed to trap the pre-vitamin D form or to protect the diene during synthetic modifications of other parts of the vitamin D molecule.

The reaction proceeds rapidly and is highly specific to the s-cis conformation of the conjugated diene of the pre-vitamin D molecule. This specificity has been utilized extensively in the sensitive detection and quantification of vitamin D metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where PTAD derivatization significantly enhances ionization efficiency and detection sensitivity.[2][3][4][5] Beyond analytics, the formation of such adducts has been explored in the synthesis of novel vitamin D analogs with potential therapeutic applications. For instance, a bromoacetylated derivative of a PTAD-ergocalciferol adduct, termed PT19c, has been investigated for its antitumor efficacy.[]

Synthesis of the pre-Calcitriol PTAD Adduct

Generalized Experimental Protocol

Materials:

-

Calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous, inert solvent (e.g., acetonitrile, ethyl acetate)[3]

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel (e.g., round-bottom flask)

-

Heating and stirring apparatus

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Dissolution: Dissolve calcitriol in an appropriate volume of anhydrous, inert solvent in a reaction vessel under an inert atmosphere.

-

Thermal Isomerization: Heat the solution to induce the thermal equilibrium between calcitriol and pre-calcitriol. The optimal temperature and time will need to be determined empirically but is typically in the range of 60-80 °C.

-

Addition of PTAD: Once the equilibrium is established, add a solution of PTAD in the same solvent to the reaction mixture. A slight molar excess of PTAD may be used to ensure complete trapping of the pre-calcitriol. The reaction is typically rapid and may proceed at room temperature or slightly elevated temperatures.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or LC-MS, to determine the consumption of the starting material and the formation of the product.

-

Quenching and Work-up: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.[5] The solvent is then removed under reduced pressure.

-

Purification: The crude adduct is purified using standard chromatographic techniques. Given the complexity of the reaction mixture, which may contain unreacted calcitriol, PTAD, and other isomers, preparative high-performance liquid chromatography (HPLC) is often the method of choice for isolating the pure adduct.[7]

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and characterization of the pre-Calcitriol PTAD adduct.

Characterization of the Adduct

The purified pre-calcitriol PTAD adduct would be characterized by standard spectroscopic methods to confirm its structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the adduct, confirming its elemental composition. Based on the molecular formula of calcitriol (C₂₇H₄₄O₃) and PTAD (C₈H₅N₃O₂), the expected molecular formula of the adduct is C₃₅H₄₉N₃O₅. The protonated molecule [M+H]⁺ would be observed in the mass spectrum. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. A common fragment ion observed for PTAD adducts of vitamin D analogs is m/z 314, which includes the PTAD moiety.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information. Key diagnostic signals in the ¹H NMR spectrum would include the appearance of signals corresponding to the phenyl group and the triazolidinedione ring protons of the PTAD moiety, as well as shifts in the signals of the protons in the A-ring of the calcitriol precursor upon formation of the bicyclic adduct.

Quantitative Data

Quantitative data for the preparative synthesis of the pre-calcitriol PTAD adduct is not available in the reviewed literature. However, the Diels-Alder reaction with PTAD is generally known to be high-yielding. For analytical derivatization purposes, the reaction is driven to completion to ensure accurate quantification. In a preparative setting, the yield would be dependent on the efficiency of the initial thermal isomerization and the subsequent purification steps.

| Parameter | Expected Value/Range | Reference/Comment |

| Reaction Time | Minutes to a few hours | The Diels-Alder reaction with PTAD is typically fast.[3] |

| Reaction Temperature | Room temperature to 80 °C | Higher temperatures favor the formation of pre-calcitriol. |

| Yield | Not reported (expected to be moderate to high) | Dependent on optimization of reaction and purification. |

| [M+H]⁺ of Adduct | Calculated for C₃₅H₅₀N₃O₅⁺ | To be confirmed by HRMS. |

| Key MS/MS Fragment | m/z 314 | Characteristic for PTAD adducts of vitamin D.[8] |

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature regarding the interaction of the pre-calcitriol PTAD adduct with biological signaling pathways. The biological activity of such an adduct would need to be determined through dedicated in vitro and in vivo studies. The synthesis of related vitamin D-PTAD adducts, such as PT19c from ergocalciferol, for anticancer research suggests that these modifications can lead to compounds with novel biological profiles, potentially acting independently of the vitamin D receptor (VDR).[] The addition of the bulky PTAD group to the A-ring region of calcitriol would likely alter its binding affinity to the VDR and other vitamin D binding proteins, potentially leading to a different pharmacological profile compared to the parent molecule.

Logical Relationship of Synthesis and Analysis

References

- 1. amphoteros.com [amphoteros.com]

- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcitriol Impurity C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Calcitriol Impurity C, a known impurity in the synthesis of the active vitamin D metabolite, Calcitriol. This document is intended to be a valuable resource for professionals in research and development, quality control, and drug formulation, offering a consolidated source of its key characteristics.

Chemical Identity and Physical Properties

Calcitriol Impurity C, also identified as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity formed during the chemical synthesis of Calcitriol.[][2][3] Its formation is a consequence of the reaction chemistry employed to produce the active pharmaceutical ingredient. A thorough understanding of its properties is crucial for the development of effective purification strategies and for ensuring the safety and efficacy of the final drug product.

The key physical and chemical properties of Calcitriol Impurity C are summarized in the table below, providing a clear and concise reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [] |

| Molecular Weight | 591.78 g/mol | [] |

| CAS Number | 86307-44-0 | [] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | >130 °C (decomposition) | [] |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO).[4][5] | [4][5] |

| Purity (by HPLC) | Typically >95% or >98% as provided by commercial suppliers. | [][5] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability.[5][6][7] | [5][6][7] |

| IUPAC Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione.[][2] | [][2] |

| Synonyms | Triazoline Adduct of pre-Calcitriol, pre-Calcitriol PTAD Adduct (Mixture of Diastereomers), Impurity C of Calcitriol.[][2][3] | [][2][3] |

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of Calcitriol Impurity C are not extensively published in peer-reviewed literature. However, based on the analytical techniques mentioned by commercial suppliers and general practices in pharmaceutical analysis, a standard workflow for its identification and quantification can be outlined.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Calcitriol Impurity C and for its separation from Calcitriol and other related substances.

A representative HPLC method as per the United States Pharmacopeia (USP) for Calcitriol and its impurities is as follows:

-

Mobile Phase: A gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is typically used.

-

Stationary Phase: A C18 reversed-phase column is commonly employed.

-

Detection: UV detection at a specific wavelength, often around 265 nm, is used to monitor the elution of the compounds.[10]

-

System Suitability: The system suitability is established by evaluating parameters such as resolution between the main peak and adjacent impurity peaks, theoretical plates, and tailing factor.

The following diagram illustrates a generalized workflow for the analysis of Calcitriol Impurity C.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Calcitriol Impurity C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for elucidating the complex cyclic structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to quantify the amount of residual solvents or water.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. Its parent compound, Calcitriol, is a potent activator of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, cell differentiation, and immune function.[][6]

Given that Calcitriol Impurity C is a structurally modified version of a pre-Calcitriol molecule, its affinity for the VDR and subsequent biological effects are likely to be significantly different from that of Calcitriol. It is plausible that the bulky triazoline adduct could sterically hinder its binding to the VDR ligand-binding pocket. However, without experimental data, this remains speculative.

The diagram below illustrates the established signaling pathway of Calcitriol, which serves as a reference point for potential, yet unconfirmed, interactions of its impurities.

Further research, including in vitro binding assays and cell-based functional assays, is required to determine if Calcitriol Impurity C possesses any agonist or antagonist activity towards the VDR or interacts with other cellular targets.

Conclusion

Calcitriol Impurity C is a well-characterized process-related impurity in the synthesis of Calcitriol. Its physical and chemical properties are well-documented, and standardized analytical methods are available for its detection and quantification. However, a significant knowledge gap exists regarding its biological activity and potential interactions with cellular signaling pathways. For drug development professionals, controlling the levels of this impurity within acceptable limits is paramount to ensure the quality, safety, and efficacy of Calcitriol drug products. Future research should focus on elucidating any potential biological effects of Calcitriol Impurity C to fully understand its toxicological profile.

References

- 2. veeprho.com [veeprho.com]

- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 4. NB-64-02953-1mg | this compound [86307-44-0] Clinisciences [clinisciences.com]

- 5. allmpus.com [allmpus.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Buy Calcitriol lactone (EVT-445113) | 81203-50-1 [evitachem.com]

- 10. Calcitriol | 32222-06-3 [chemicalbook.com]

The Role of 4-Phenyl-1,2,4-triazoline-3,5-dione in the Formation of "Impurity C": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of a critical process-related impurity, designated as "Impurity C," arising from the unintended reaction of an active pharmaceutical ingredient (API) with residual 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is a highly reactive dienophile and oxidizing agent, and its presence, even in trace amounts, can lead to the formation of unwanted adducts with APIs containing diene functionalities.[1][2] This guide provides a comprehensive overview of the reaction mechanism, quantitative data on its formation, detailed experimental protocols for its synthesis and analysis, and visual diagrams to elucidate the key processes.

Introduction to 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an azodicarbonyl compound known for its exceptional reactivity as a dienophile in Diels-Alder reactions.[1][2] It is one of the most powerful dienophiles known, reacting rapidly with conjugated dienes even at low temperatures.[3] This high reactivity makes it a valuable reagent in organic synthesis. However, this same reactivity can be a significant liability in pharmaceutical manufacturing if PTAD is used as a reagent or is a byproduct of a synthetic step and is not completely removed. Residual PTAD can react with the API, leading to the formation of impurities that can impact the safety, efficacy, and stability of the final drug product.

Hypothetical Case Study: Formation of Impurity C in "Dienaproxen"

To illustrate the role of PTAD in impurity formation, we will consider a hypothetical API, which we will call "Dienaproxen." Dienaproxen is a non-steroidal anti-inflammatory drug (NSAID) that contains a conjugated diene moiety in its structure, making it susceptible to reaction with PTAD.

Impurity C is the Diels-Alder adduct formed from the reaction of Dienaproxen with PTAD. The formation of this impurity is a significant concern as it alters the chemical structure of the API and may introduce unknown toxicological properties.

Reaction Pathway for the Formation of Impurity C

The formation of Impurity C proceeds via a [4+2] cycloaddition reaction, a type of pericyclic reaction, between the conjugated diene of Dienaproxen and the N=N double bond of PTAD. This reaction is typically fast and occurs under mild conditions.

Figure 1: Reaction pathway for the formation of Impurity C from Dienaproxen and PTAD.

Quantitative Data on the Formation of Impurity C

The rate and extent of Impurity C formation are influenced by several factors, including temperature, solvent, and the concentration of both Dienaproxen and residual PTAD. The following tables summarize hypothetical quantitative data from laboratory studies on the formation of Impurity C.

Table 1: Effect of Temperature on the Formation of Impurity C

| Temperature (°C) | Reaction Time (hours) | Yield of Impurity C (%) |

| 25 | 24 | 5.2 |

| 40 | 24 | 15.8 |

| 60 | 24 | 35.1 |

| Conditions: Equimolar amounts of Dienaproxen and PTAD in acetonitrile (B52724). |

Table 2: Effect of Solvent on the Formation of Impurity C

| Solvent | Reaction Time (hours) | Yield of Impurity C (%) |

| Acetonitrile | 12 | 8.5 |

| Dichloromethane (B109758) | 12 | 12.3 |

| Tetrahydrofuran | 12 | 6.1 |

| Toluene | 12 | 9.8 |

| Conditions: Equimolar amounts of Dienaproxen and PTAD at 40°C. |

Table 3: Spectroscopic Data for Impurity C

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.30 (m, 5H, Ar-H), 6.55 (m, 1H), 6.20 (m, 1H), 5.10 (m, 1H), 4.80 (m, 1H), 3.85 (s, 3H, OCH₃), 2.10 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.2, 155.8, 154.2, 131.5, 129.3, 128.8, 125.7, 125.2, 123.8, 65.4, 63.8, 55.3, 21.2 |

| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₂₄H₂₁N₃O₄ [M+H]⁺: 428.1508, Found: 428.1511 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Impurity C for use as a reference standard and for its analytical determination in drug substance batches.

Synthesis of Impurity C Reference Standard

Objective: To synthesize a sufficient quantity of Impurity C for use as a reference standard in analytical method development and validation.

Materials:

-

Dienaproxen (1.0 g, 3.9 mmol)

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (0.68 g, 3.9 mmol)

-

Dichloromethane (50 mL)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Dienaproxen in 25 mL of dichloromethane in a round-bottom flask.

-

In a separate flask, dissolve PTAD in 25 mL of dichloromethane. The solution will be a characteristic bright red color.

-

Slowly add the PTAD solution to the Dienaproxen solution at room temperature with constant stirring.

-

The red color of the PTAD solution will disappear upon complete reaction, typically within 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate (B1210297) mobile phase.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure Impurity C and evaporate the solvent to yield a white solid.

-

Characterize the solid by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Analytical Method for the Determination of Impurity C by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of Impurity C in Dienaproxen drug substance.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh about 25 mg of the Dienaproxen drug substance into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Standard Preparation:

-

Prepare a stock solution of Impurity C reference standard at a concentration of 0.1 mg/mL in the same diluent.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5 µg/mL.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Figure 2: Experimental workflow for the synthesis of the Impurity C reference standard.

Figure 3: Experimental workflow for the analytical determination of Impurity C by HPLC.

Conclusion

The formation of Impurity C from the reaction of a diene-containing API with residual 4-phenyl-1,2,4-triazoline-3,5-dione highlights the critical importance of process control and impurity monitoring in pharmaceutical manufacturing. Understanding the reaction mechanism and having robust analytical methods for detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. The information provided in this guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry to address the challenges posed by reactive impurities like PTAD-adducts.

References

An In-Depth Technical Guide to the Identification and Characterization of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of Calcitriol Impurity C, a critical process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. This document outlines the chemical nature of Impurity C, its formation pathway, and detailed methodologies for its analytical characterization using modern chromatographic and spectroscopic techniques. The information presented herein is intended to support researchers, quality control analysts, and drug development professionals in ensuring the purity and safety of Calcitriol drug substances and products.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is a crucial hormone regulating calcium and phosphate (B84403) homeostasis in the body.[1] Its pharmaceutical preparations are used to treat conditions such as hypocalcemia, osteoporosis, and secondary hyperparathyroidism in patients with chronic kidney disease. Due to its potent biological activity, the purity of Calcitriol is of utmost importance. Impurities can arise from the complex multi-step synthesis, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[2]

Calcitriol Impurity C is a significant process-related impurity that requires careful monitoring and control. This guide focuses specifically on the identification and characterization of this impurity.

Identification of Calcitriol Impurity C

Through spectroscopic analysis and examination of the synthetic route of Calcitriol, Impurity C has been identified as the pre-Calcitriol PTAD adduct .[3][4][5][6]

-

Chemical Name: (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione[6]

-

Synonyms: pre-Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct[4][5]

Formation Pathway

Calcitriol Impurity C is formed during the synthesis of Calcitriol. Specifically, it is the product of a Diels-Alder cycloaddition reaction between pre-Calcitriol (the 6Z-isomer of Calcitriol) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is often used in the synthesis of vitamin D analogs to protect the conjugated triene system of the B-ring. If this protective group is not completely removed during the final steps of the synthesis, it results in the formation of the PTAD adduct as an impurity.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and quantification of Calcitriol Impurity C.

Analytical Workflow

The general workflow for the identification and characterization of Calcitriol Impurity C involves separation by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitriol [drugfuture.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Peroxygenase-Catalyzed Selective Synthesis of Calcitriol Starting from Alfacalcidol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Calcitriol Impurity C: Identification, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcitriol (B1668218) Impurity C, a known impurity in calcitriol drug substances. The document details its various synonyms and chemical identifiers, outlines analytical methodologies for its detection and quantification, and explores its potential biological significance, offering a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Identification and Synonyms of Calcitriol Impurity C

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][] This impurity is a critical parameter in the quality control of calcitriol, the hormonally active form of vitamin D3.[3]

For clarity and comprehensive database searching, a compilation of its synonyms, chemical names, and identifiers is provided in the table below.

| Identifier Type | Identifier |

| Common Name | Calcitriol Impurity C[] |

| Systematic Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[7] |

| Synonym(s) | Triazoline Adduct of pre-Calcitriol[8], pre-Calcitriol PTAD Adduct[9], Pre-Calcitriol Triazoline Adduct[10] |

| CAS Number | 86307-44-0[] |

| Molecular Formula | C35H49N3O5[] |

| Molecular Weight | 591.78 g/mol [] |

Analytical Methodologies for Calcitriol Impurity C

The primary analytical technique for the separation and quantification of calcitriol and its impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

Sample Preparation

A critical step in the analysis of calcitriol impurities is the sample preparation, especially from complex matrices like soft gelatin capsules. A general workflow for sample preparation is outlined below.

High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of Calcitriol Impurity C. While a specific validated method for this impurity is not publicly available in its entirety, a general approach based on available literature for calcitriol and its related substances is presented below.[12][13]

Table 1: General HPLC Parameters for Calcitriol Impurity Analysis

| Parameter | Description |

| Column | C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm or 4.6 x 250 mm[12][13] |

| Mobile Phase A | Water or a buffered aqueous solution[14] |

| Mobile Phase B | Acetonitrile or Methanol[14] |

| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is typically employed to achieve separation of all impurities.[13] |

| Flow Rate | 1.0 - 1.5 mL/min[13][14] |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 265 nm[13] |

| Injection Volume | 10 - 20 µL[13] |

Note: Method development and validation according to ICH guidelines are crucial for ensuring the accuracy, precision, and reliability of the analytical results.[15]

Biological Significance of Calcitriol Impurity C

The biological activity of Calcitriol Impurity C, particularly its interaction with the Vitamin D Receptor (VDR), is a key area of interest for drug safety and efficacy.

The Vitamin D Receptor (VDR) Signaling Pathway

Calcitriol exerts its biological effects primarily through the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[16] The binding of calcitriol to the VDR initiates a cascade of events leading to the regulation of gene expression.

Potential Interaction of Calcitriol Impurity C with the VDR

Currently, there is a lack of publicly available data on the binding affinity of Calcitriol Impurity C to the VDR. However, studies on other vitamin D analogues can provide insights into how structural modifications might affect VDR binding and subsequent biological activity.[4] It is plausible that the bulky triazoline adduct on the pre-calcitriol structure could sterically hinder its binding to the VDR ligand-binding pocket.

Experimental Protocols to Assess Biological Activity

To evaluate the biological activity of Calcitriol Impurity C, several in vitro assays can be employed.

This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand, such as [3H]-calcitriol.

Table 2: Key Components of a VDR Competitive Binding Assay

| Component | Description |

| Receptor Source | Recombinant human VDR or nuclear extracts from VDR-expressing cells. |

| Radioligand | [3H]-1α,25(OH)2D3 (Tritiated calcitriol). |

| Test Compound | Calcitriol Impurity C at various concentrations. |

| Assay Buffer | A suitable buffer to maintain protein stability and binding. |

| Separation Method | Hydroxylapatite assay or scintillation proximity assay to separate bound from free radioligand. |

| Detection | Scintillation counting to measure radioactivity. |

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Quantitative Data and Prevalence

To date, there is no publicly available quantitative data on the prevalence of Calcitriol Impurity C in commercially available calcitriol drug products. The acceptable limits for this and other impurities are typically defined by pharmacopeias and regulatory agencies. Stability studies of calcitriol formulations under various stress conditions (e.g., heat, light, humidity) are essential to understand the formation and degradation pathways leading to Impurity C and to establish appropriate control strategies.

Conclusion

Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol, is a significant impurity in the manufacturing of calcitriol. Its effective monitoring and control are crucial for ensuring the quality, safety, and efficacy of calcitriol-containing pharmaceutical products. While analytical methods for its detection are established, further research is needed to fully elucidate its biological significance, including its potential to interact with the Vitamin D Receptor and modulate its signaling pathways. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, providing essential information for the development of robust analytical methods and a deeper understanding of the impurity profile of calcitriol.

References

- 1. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 13. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 14. impactfactor.org [impactfactor.org]

- 15. journalbji.com [journalbji.com]

- 16. Vitamin D receptor - Wikipedia [en.wikipedia.org]

The Biological Significance of Calcitriol Impurity C: A Technical Guide

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D3, is a critical regulator of calcium homeostasis and cellular proliferation and differentiation.[1][2][3] Its pharmaceutical production is carefully controlled to ensure purity and minimize the presence of related substances. One such substance, designated as Calcitriol Impurity C in the European Pharmacopoeia, is chemically identified as the triazoline adduct of pre-Calcitriol, with the CAS number 86307-44-0.[4][5][6] This impurity is formed from a reaction involving pre-Calcitriol, a precursor in the synthesis of Calcitriol.[7] Given its structural relationship to the potent hormone Calcitriol, understanding the potential biological significance of Impurity C is of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the probable biological significance of Calcitriol Impurity C based on the activities of structurally related compounds. It outlines the detailed experimental protocols necessary to empirically determine its biological activity and presents the established signaling pathways of Calcitriol for context.

Inferred Biological Significance and Quantitative Data of Related Compounds

The biological activity of various Calcitriol isomers and precursors is primarily determined by their binding affinity to the VDR. The table below summarizes the VDR binding affinities and transcriptional activities of Calcitriol and some of its related compounds, providing a basis for comparison.

| Compound | Common Name/Type | VDR Binding Affinity (Relative to Calcitriol) | Transcriptional Activity | Key Characteristics |

| 1α,25(OH)₂D₃ | Calcitriol | 100% | High | Endogenous, high-affinity VDR agonist.[9] |

| pre-1α,25(OH)₂D₃ | pre-Calcitriol | ~1% | Very Low | Precursor to Calcitriol, with significantly reduced VDR affinity. |

| 5,6-trans-1α,25(OH)₂D₃ | 5,6-trans-Calcitriol | Significantly Lower than Calcitriol | Low | Isomer with reduced VDR binding and biological activity.[10] |

| Calcipotriol | Calcipotriene | Comparable to Calcitriol | High | Synthetic analog with high VDR affinity but lower calcemic activity in vivo. |

| Calcitriol Impurity C | pre-Calcitriol PTAD Adduct | Predicted to be Very Low (<1%) | Predicted to be Negligible | Bulky adduct likely prevents VDR binding. |

Signaling Pathways of Calcitriol

Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways.[11][12][13]

1. Genomic Signaling Pathway

The classical genomic pathway involves the binding of Calcitriol to the nuclear Vitamin D Receptor (VDR).[14][15] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[16][17] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[18] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[19] The transcribed mRNA is then translated into proteins that carry out the physiological effects of Calcitriol, such as regulating calcium transport and cell growth.[20]

2. Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid biological responses that do not involve gene transcription, known as non-genomic effects.[21][22][23] These actions are mediated by a membrane-associated VDR (mVDR) or other putative membrane receptors.[24] Binding of Calcitriol to these membrane receptors activates various intracellular signaling cascades, including those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[23] This leads to rapid changes in intracellular calcium levels and other cellular processes.[21]

Experimental Protocols for Biological Characterization

To definitively determine the biological significance of Calcitriol Impurity C, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Experimental Workflow

The characterization of a novel compound like Calcitriol Impurity C follows a logical progression from assessing its binding to the VDR to evaluating its functional effects on cells.

Protocol 1: VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.[19][25]

Objective: To determine the inhibitory constant (Kᵢ) of Calcitriol Impurity C for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7).

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kₔ.

-

Test Compound: Calcitriol Impurity C, serially diluted.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of Calcitriol Impurity C and control compounds (unlabeled Calcitriol) in assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound or controls. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled Calcitriol).

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate the bound from free radioligand using either HAP slurry (centrifuge and wash pellets) or a cell harvester to trap the receptor-ligand complexes on glass fiber filters.

-

Measurement: Add scintillation cocktail to the pellets or filters and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Calcitriol Impurity C.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the impurity that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: VDR Reporter Gene Assay

This assay measures the functional ability of a compound to activate the VDR and initiate gene transcription.[26][27][28]

Objective: To determine if Calcitriol Impurity C is a VDR agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293T, U2OS) stably transfected with two plasmids: one expressing the human VDR and the other containing a luciferase reporter gene under the control of a VDRE promoter.[29]

-

Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS).

-

Test Compound: Calcitriol Impurity C, serially diluted.

-

Reference Agonist: Calcitriol.

-

Luciferase Assay Reagent: Commercially available kit (e.g., Promega's Luciferase Assay System).

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Replace the medium with fresh medium containing serial dilutions of Calcitriol Impurity C or Calcitriol (positive control).

-

Antagonist Mode: Treat cells with a fixed, sub-maximal concentration (e.g., EC₈₀) of Calcitriol in combination with serial dilutions of Calcitriol Impurity C.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.

-

Measurement: Add the luciferase assay reagent to each well and measure the luminescence intensity using a plate luminometer.

-

Data Analysis:

-

Plot the relative luminescence units (RLU) against the log concentration of the test compound.

-

For Agonist Mode: Use non-linear regression to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

-

For Antagonist Mode: Determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of a compound on cell growth. Calcitriol is known to inhibit the proliferation of various cell types, including cancer cells.[30][31][32]

Objective: To determine the effect of Calcitriol Impurity C on the proliferation of a relevant cell line (e.g., a cancer cell line known to be responsive to Calcitriol, such as MCF-7 or LNCaP).

Materials:

-

Cell Line: e.g., MCF-7 (breast cancer), LNCaP (prostate cancer).

-

Cell Culture Medium and supplements.

-

Test Compound: Calcitriol Impurity C, serially diluted.

-

Positive Control: Calcitriol.

-

Proliferation Assay Reagent: e.g., MTT, XTT, WST-1, or a BrdU incorporation assay kit.[33][34]

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach.

-

Compound Treatment: Add fresh medium containing serial dilutions of Calcitriol Impurity C or Calcitriol.

-

Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 3-5 days).

-

Measurement:

-

For MTT/XTT/WST-1 assays: Add the reagent to each well and incubate for the recommended time. Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

For BrdU assay: Add BrdU to the wells for the final few hours of incubation. Then, fix the cells and follow the manufacturer's protocol for immunodetection of incorporated BrdU.

-

-

Data Analysis:

-

Plot the absorbance (or other readout) against the log concentration of the test compound.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) for Calcitriol Impurity C and compare it to that of Calcitriol.

-

Conclusion

While direct experimental evidence for the biological significance of Calcitriol Impurity C is currently lacking, its chemical structure as a bulky adduct of the low-affinity pre-Calcitriol strongly suggests that it possesses minimal to no activity at the Vitamin D Receptor. Consequently, it is unlikely to have significant physiological or pharmacological effects, either beneficial or adverse. However, this remains a well-founded hypothesis until empirically verified. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of Calcitriol Impurity C's VDR binding affinity, its functional activity as a potential VDR agonist or antagonist, and its impact on cell proliferation. Such studies are essential to fully understand the impurity profile of pharmaceutical Calcitriol and ensure its safety and efficacy.

References

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcitriol (1,25 di-OH Vit D) - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. [Biological action mechanisms and effects of calcitriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Impurity C of Calcitriol [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalbonefragility.com [journalbonefragility.com]

- 12. Article - Journal Bone Fragility [journalbonefragility.com]

- 13. researchgate.net [researchgate.net]

- 14. Genomic signaling of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin D - Wikipedia [en.wikipedia.org]

- 16. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 17. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The human transient receptor potential vanilloid type 6 distal promoter contains multiple vitamin D receptor binding sites that mediate activation by 1,25-dihydroxyvitamin D3 in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Nongenomic actions of the steroid hormone 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. caymanchem.com [caymanchem.com]

- 29. tools.thermofisher.com [tools.thermofisher.com]

- 30. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 34. lumiprobe.com [lumiprobe.com]

In-depth Technical Guide: Initial Investigation of the Pre-Calcitriol PTAD Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the formation, characterization, and potential biological relevance of the adduct formed between pre-Calcitriol (previtamin D3) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Previtamin D3 is a crucial intermediate in the biosynthesis of Calcitriol, the hormonally active form of vitamin D3. The reaction with PTAD, a potent dienophile, targets the conjugated diene system of previtamin D3, yielding a stable Diels-Alder adduct. This document outlines the chemical basis of this reaction, provides detailed experimental protocols for its analytical-scale synthesis, presents available physicochemical data, and discusses the current understanding of its biological significance, or lack thereof. The information is intended to serve as a foundational resource for researchers interested in the chemistry of vitamin D precursors and their derivatives.

Introduction

Calcitriol, or 1α,25-dihydroxyvitamin D3, is a steroid hormone essential for regulating calcium and phosphate (B84403) homeostasis, and it also plays significant roles in immune function, cell proliferation, and differentiation.[1][2] Its synthesis in the skin is initiated by the UV-B induced conversion of 7-dehydrocholesterol (B119134) to previtamin D3.[3][4] This intermediate, possessing a conjugated cis-diene system, is thermally unstable and isomerizes to vitamin D3 (cholecalciferol).[3]

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile known to participate in rapid Diels-Alder reactions with conjugated dienes.[5] The reaction between vitamin D metabolites and PTAD has been extensively utilized in analytical chemistry to enhance the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for their quantification in biological matrices.[5][6]

This guide focuses on the specific adduct formed from the reaction of pre-Calcitriol (previtamin D3) with PTAD. While primarily known as an analytical derivative, a thorough understanding of its formation and properties is valuable for researchers in vitamin D chemistry and related fields.

Chemical Structures and Reaction

The core reaction is a [4+2] cycloaddition, a Diels-Alder reaction, between the s-cis diene of previtamin D3 and the N=N double bond of PTAD.

Previtamin D3 (pre-Calcitriol) is a seco-steroid, meaning one of the rings of the steroid nucleus (the B-ring) is opened. This structure contains a conjugated triene system, with a key s-cis diene conformation that is reactive towards dienophiles.[3][7]

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a potent dienophile due to the electron-withdrawing nature of the carbonyl groups adjacent to the azo group.

The reaction proceeds rapidly to form the previtamin D3-PTAD adduct. It is important to note that the reaction of PTAD with the diene can occur from either the α- or β-face of the molecule, potentially leading to the formation of diastereomers (epimers at the newly formed stereocenters).[8]

Experimental Protocols

The following protocols are adapted from methods used for the analytical derivatization of vitamin D metabolites. A preparative scale synthesis for the isolation of the pure adduct would require significant optimization of reaction conditions and purification procedures (e.g., column chromatography).

Analytical Scale Synthesis of pre-Calcitriol PTAD Adduct for LC-MS/MS Analysis

This protocol is designed for the derivatization of previtamin D3 in a sample matrix prior to instrumental analysis.

Materials:

-

Previtamin D3 standard or sample extract

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous acetonitrile (B52724) or ethyl acetate (B1210297)

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

LC-MS grade solvents for reconstitution

Procedure:

-

Sample Preparation: The sample containing previtamin D3 should be dried to remove any water, which can react with PTAD. This is typically done by evaporation under a stream of nitrogen.

-

Derivatization:

-

Prepare a fresh solution of PTAD in anhydrous acetonitrile or ethyl acetate at a concentration ranging from 0.1 to 1.0 mg/mL.[7][9]

-

Add an aliquot of the PTAD solution to the dried sample. The molar ratio of PTAD to the estimated amount of previtamin D3 should be in large excess to ensure complete reaction.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

-

Reaction:

-

Quenching (optional but recommended):

-

To remove excess, highly reactive PTAD, a small amount of water or a primary/secondary amine can be added to the reaction mixture.

-

-

Final Preparation for Analysis:

-

The reaction mixture can be evaporated to dryness under nitrogen.

-

The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of mobile phase components (e.g., methanol/water with formic acid).[7]

-

Data Presentation

Quantitative data for the isolated and purified pre-Calcitriol PTAD adduct is scarce in the literature, as the primary focus has been on its use in analytical methods. The following tables summarize the types of data that are typically generated.

| Parameter | Value | Reference |

| Molecular Formula | C35H49N3O5 | PubChem CID: 71314478 |

| Molecular Weight | 591.8 g/mol | PubChem CID: 71314478 |

| Reaction Yield | >99% (in analytical derivatization) | [6] |

Table 1: Physicochemical Properties of the Pre-Calcitriol PTAD Adduct

| Technique | Observed Ions (m/z) | Interpretation | Reference |

| LC-MS/MS (ESI+) | [M+H]+, [M+Na]+, [M+K]+ | Protonated and adducted molecular ions | [11] |

| LC-MS/MS (ESI+) | Characteristic fragment at m/z 298 | Common fragment for PTAD adducts of vitamin D metabolites | [7][12] |

| LC-MS/MS (ESI+) | Fragment at m/z 314 for 1,25-(OH)2D3-PTAD | Diagnostic fragment containing the PTAD moiety | [6][12] |

Table 2: Mass Spectrometry Data for Vitamin D-PTAD Adducts

Note: Specific fragmentation patterns for the previtamin D3-PTAD adduct would need to be determined experimentally but are expected to be similar to other vitamin D analogs.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes any biological activity or engagement in signaling pathways for the pre-Calcitriol PTAD adduct. Its formation via a Diels-Alder reaction with a synthetic reagent fundamentally alters the structure of the parent previtamin D3 molecule, particularly the conjugated diene system which is crucial for its conversion to vitamin D3.

The addition of the bulky phenyl-triazolinedione moiety would likely prevent the adduct from being recognized by the enzymatic machinery involved in vitamin D metabolism or from binding to the vitamin D receptor (VDR). Studies on other vitamin D3 derivatives with significant modifications have shown a loss of biological activity.[13] Therefore, the pre-Calcitriol PTAD adduct is currently considered a synthetic derivative for analytical purposes and is not expected to be biologically active in the context of vitamin D signaling.

Mandatory Visualizations

Calcitriol Biosynthesis Pathway

Caption: Biosynthetic pathway of Calcitriol from 7-dehydrocholesterol.

Diels-Alder Reaction Workflow

Caption: Experimental workflow for the formation of the Previtamin D3-PTAD adduct.

Logical Relationship of Components

Caption: Logical relationship between Previtamin D3, PTAD, and the resulting adduct.

Conclusion

The pre-Calcitriol PTAD adduct is a readily formed Diels-Alder product resulting from the reaction of previtamin D3 with 4-phenyl-1,2,4-triazoline-3,5-dione. While this reaction is a cornerstone for the sensitive analytical quantification of vitamin D metabolites, the resulting adduct itself is not known to possess biological activity. The significant structural modification imposed by the PTAD moiety likely abrogates any interaction with the biological machinery of the vitamin D endocrine system. This technical guide provides the fundamental chemical and procedural information for researchers working with this compound, highlighting its utility in analytical chemistry while also noting the current absence of evidence for a role in biological signaling. Further research could focus on the preparative synthesis and detailed spectroscopic characterization of this adduct to more fully elucidate its chemical properties.

References

- 1. mdpi.com [mdpi.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Previtamin D3 - Wikipedia [en.wikipedia.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Formation and Conformational Relaxation of Previtamin D3 and Analogues in Solution and in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of previtamin D(3) analogues with A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic research on the triazoline adduct of pre-calcitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazoline adduct of pre-calcitriol, scientifically identified as the Diels-Alder cycloaddition product of pre-calcitriol and a triazolinedione reagent, is a significant molecule primarily utilized in the analytical chemistry of vitamin D metabolites. This guide provides a comprehensive overview of its formation, characterization, and application. While the adduct is crucial for enhancing detection sensitivity in analytical methods, public domain data regarding its specific biological activity and involvement in signaling pathways is currently unavailable. The information presented herein is compiled from existing analytical literature, focusing on the adduct's role as a derivatizing agent.

Introduction

The triazoline adduct of pre-calcitriol, also known by synonyms such as pre-Calcitriol PTAD Adduct and Calcitriol (B1668218) EP Impurity C , is formed through a [4+2] cycloaddition reaction, a type of Diels-Alder reaction. This reaction occurs between the conjugated diene system of pre-calcitriol (the 6,7-cis isomer of calcitriol) and a highly reactive dienophile, most commonly 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). The formation of this stable adduct is a cornerstone of sensitive analytical methods for quantifying calcitriol and other vitamin D metabolites in biological matrices. The derivatization significantly improves ionization efficiency and chromatographic behavior, enabling detection at picomolar concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Properties and Data

Quantitative data for the isolated and purified pre-calcitriol triazoline adduct is sparse in publicly accessible literature. Most available information pertains to its use in analytical derivatization rather than its properties as a pure, isolated compound. The data that can be reliably cited is summarized below.

| Property | Value | Source |

| Synonyms | pre-Calcitriol PTAD Adduct, Calcitriol EP Impurity C | Commercial Suppliers |

| CAS Number | 86307-44-0 | Commercial Suppliers |

| Molecular Formula | C₃₅H₄₉N₃O₅ | Commercial Suppliers |

| Molecular Weight | 591.78 g/mol | Commercial Suppliers |

Note: Detailed characterization data such as nuclear magnetic resonance (NMR) spectra, mass spectrometry fragmentation patterns beyond confirmation of mass, and specific synthesis yields for the isolated compound are not sufficiently available in the reviewed literature to be presented here.

Synthesis and Experimental Protocols

The synthesis of the triazoline adduct of pre-calcitriol is primarily performed in situ as a derivatization step for analytical quantification. A preparative synthesis for the isolation of the pure compound is not well-documented in readily available scientific papers. However, a general protocol for the analytical derivatization can be adapted from methodologies focused on vitamin D metabolite profiling.

General Experimental Protocol for Analytical Derivatization

This protocol is based on the methods described for the derivatization of vitamin D metabolites for LC-MS/MS analysis, such as the one detailed by Aronov et al. (2008).

Objective: To convert pre-calcitriol in a sample to its PTAD adduct to enhance detection sensitivity.

Materials:

-

Sample containing calcitriol (e.g., extracted from serum or a standard solution).

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 g/L in anhydrous ethyl acetate (B1210297) or acetonitrile).

-

Anhydrous solvent (ethyl acetate or acetonitrile).

-

Vortex mixer.

-

Nitrogen evaporator (optional).

Procedure:

-

Sample Preparation: The biological sample containing calcitriol must first be extracted to isolate the lipophilic vitamin D metabolites. This typically involves liquid-liquid extraction or solid-phase extraction (SPE).

-

Solvent Evaporation: The solvent from the extracted sample is evaporated to dryness, often under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a small volume of anhydrous solvent like ethyl acetate.

-

Derivatization Reaction: An excess of the PTAD solution is added to the reconstituted sample. The reaction vial is sealed and vortexed.

-

Incubation: The reaction is allowed to proceed at room temperature. Reaction times can vary, but are often in the range of 30 minutes to 2 hours to ensure complete derivatization.

-

Reaction Quenching/Final Preparation: The reaction mixture is typically dried down again and reconstituted in the mobile phase for LC-MS/MS analysis.

Note: This protocol is for analytical purposes. A preparative synthesis would require significant modification, including starting with purified pre-calcitriol, stoichiometric control of reagents, a detailed workup and purification procedure (e.g., column chromatography), and spectroscopic characterization to confirm the structure and purity of the isolated adduct. Such a detailed preparative protocol is not available in the reviewed literature.

Visualizations: Reaction and Workflow

Diels-Alder Reaction Pathway

The core of the adduct's formation is the Diels-Alder reaction. Pre-calcitriol, which exists in equilibrium with calcitriol, possesses a conjugated diene system that readily reacts with the dienophile PTAD.

Caption: Diels-Alder reaction forming the triazoline adduct.

Analytical Derivatization Workflow

The following diagram illustrates the typical workflow for preparing a biological sample for analysis using PTAD derivatization.

Caption: Workflow for PTAD derivatization in bioanalysis.

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no specific studies on the biological activity of the isolated triazoline adduct of pre-calcitriol . The derivatization process, which adds a bulky phenyl-triazolinedione moiety to the vitamin D structure, is expected to significantly alter its ability to bind to the vitamin D receptor (VDR). The primary role of calcitriol is to act as a ligand for the VDR, which then regulates gene transcription. It is highly probable that the adduct is biologically inactive in this context.

Consequently, there is no information available on any signaling pathways modulated by the pre-calcitriol triazoline adduct. Research has focused on the biological effects of calcitriol and its synthetic analogs designed to have therapeutic effects, not on analytical derivatives.

Conclusion